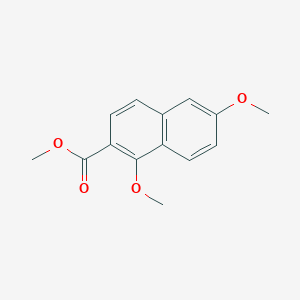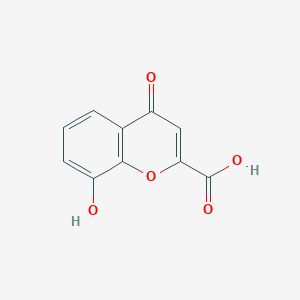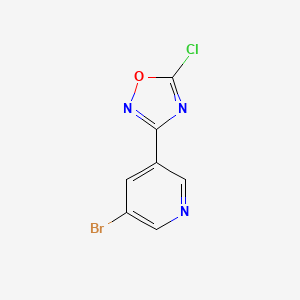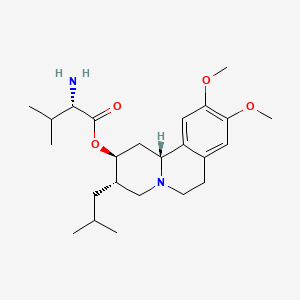![molecular formula C45H58N7NaO13S4 B13859305 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is a complex trifunctional cross-linker used in various biochemical applications. This compound is known for its amine-reactive properties, making it valuable in the field of proteomics and molecular biology .
準備方法
The synthesis of 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt involves multiple stepsThe final step involves the coupling of the sulfosuccinimidylcarboxyethyl disulfide to the lysine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The amine-reactive sulfosuccinimidyl group can react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The thiol groups formed from the reduction can be oxidized back to disulfides.
Common reagents used in these reactions include DTT, TCEP, and various amine-containing compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is widely used in scientific research, particularly in:
Proteomics: It is used for labeling and cross-linking proteins to study protein-protein interactions.
Molecular Biology: The compound is used in the modification of biomolecules for various assays and experiments.
Industry: The compound is used in the development of biosensors and other biotechnological applications.
作用機序
The compound exerts its effects primarily through its amine-reactive sulfosuccinimidyl group, which forms stable amide bonds with primary amines on proteins and other biomolecules. This cross-linking ability allows for the stabilization of protein complexes and the modification of biomolecules for various applications. The disulfide bond can be reduced and re-oxidized, providing a reversible linkage that is useful in dynamic studies of protein interactions .
類似化合物との比較
Similar compounds include other biotinylated cross-linkers and amine-reactive reagents, such as:
Sulfo-NHS-Biotin: Another amine-reactive biotinylation reagent.
BMCC (1,4-Bis(maleimido)butane): A bifunctional cross-linker with maleimide groups.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional cross-linker with NHS ester and maleimide groups.
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is unique due to its trifunctional nature, combining biotinylation, amine reactivity, and disulfide linkage in a single molecule .
特性
分子式 |
C45H58N7NaO13S4 |
|---|---|
分子量 |
1056.2 g/mol |
IUPAC名 |
sodium;1-[3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C45H59N7O13S4.Na/c53-36(15-5-2-9-22-46-37(54)16-7-6-14-34-40-33(28-66-34)50-45(61)51-40)47-23-10-8-13-32(49-42(58)31-19-17-30(18-20-31)41(57)29-11-3-1-4-12-29)43(59)48-24-26-68-67-25-21-39(56)65-52-38(55)27-35(44(52)60)69(62,63)64;/h1,3-4,11-12,17-20,32-35,40H,2,5-10,13-16,21-28H2,(H,46,54)(H,47,53)(H,48,59)(H,49,58)(H2,50,51,61)(H,62,63,64);/q;+1/p-1/t32-,33-,34-,35?,40-;/m0./s1 |
InChIキー |
WBYSPXNIORHJDG-RGMAEGJJSA-M |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)NC(=O)N2.[Na+] |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
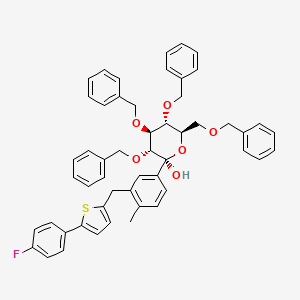
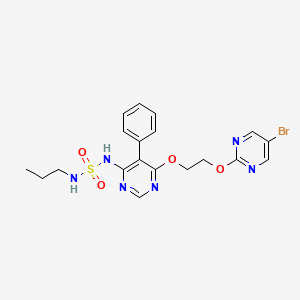
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)

